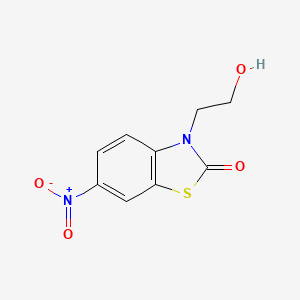
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- is a chemical compound that belongs to the benzothiazolone family This compound is characterized by the presence of a benzothiazolone core structure, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- typically involves the following steps:
Formation of the Benzothiazolone Core: The benzothiazolone core can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds such as carboxylic acids or esters.
Introduction of the 2-Hydroxyethyl Group: The 2-hydroxyethyl group can be introduced through nucleophilic substitution reactions using ethylene oxide or ethylene chlorohydrin.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity o-aminothiophenol, ethylene oxide, and nitrating agents.
Reaction Control: Maintaining optimal reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyethyl group can participate in substitution reactions with halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2(3H)-Benzothiazolone, 3-(2-aminoethyl)-6-nitro-.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-: Lacks the nitro group, which may result in different chemical and biological properties.
2(3H)-Benzothiazolone, 3-(2-aminoethyl)-6-nitro-: Contains an amino group instead of a hydroxyethyl group, which may affect its reactivity and applications.
2(3H)-Benzothiazolone, 3-(2-chloroethyl)-6-nitro-: Contains a chloroethyl group, which may enhance its reactivity in substitution reactions.
Uniqueness
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- is unique due to the presence of both the hydroxyethyl and nitro groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
121899-66-9 |
|---|---|
Fórmula molecular |
C9H8N2O4S |
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-6-nitro-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H8N2O4S/c12-4-3-10-7-2-1-6(11(14)15)5-8(7)16-9(10)13/h1-2,5,12H,3-4H2 |
Clave InChI |
MWEVBWFZLWVZQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


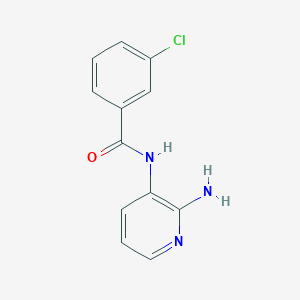
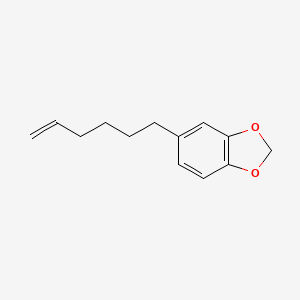
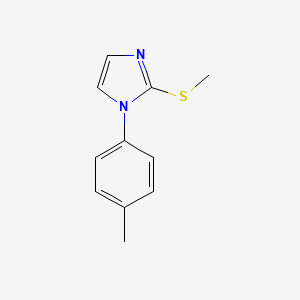
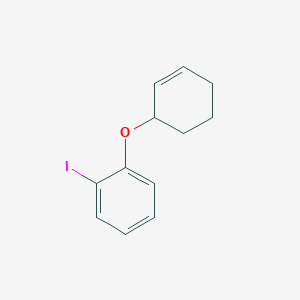

![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
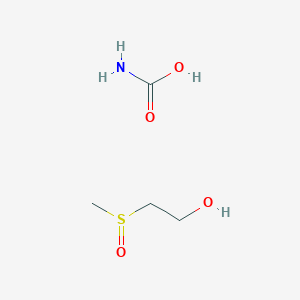
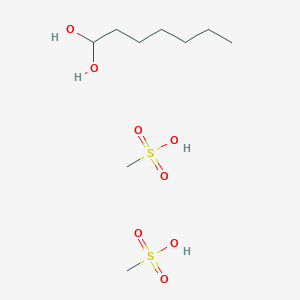
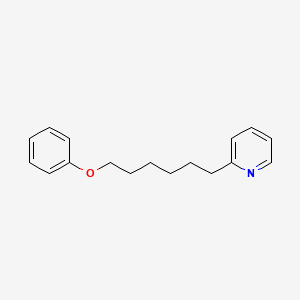
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
